molecular formula C15H20Cl2N2O2 B2676308 2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421530-28-0

2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2676308
CAS No.: 1421530-28-0
M. Wt: 331.24
InChI Key: PYTFDLJDAZQUBW-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is a chemical compound . It has a molecular formula of C16H22Cl2N2O2 and a molecular weight of 345.26 .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . For instance, piperidine derivatives, which are key components of this compound, can be synthesized through various intra- and intermolecular reactions . The synthesis of benzamides, another component of this compound, can be achieved through direct condensation of carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of “2,4-dichloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is complex, involving multiple functional groups . It includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,4-dichloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” are likely to be complex and varied . They may involve processes such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

  • Serotonin Receptor Agonism and Gastrointestinal Motility :

    • Benzamide derivatives, including compounds similar to 2,4-dichloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, have been studied for their agonistic activity on serotonin 4 (5-HT(4)) receptors. These compounds, such as Y-34959 and related chemicals, have shown potential in promoting gastrointestinal motility, although some have had limitations like low bioavailability when administered orally due to poor intestinal absorption rates (Sonda et al., 2003).
  • Benzamide Derivatives as Selective Serotonin 4 Receptor Agonists :

    • A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, which are structurally related to 2,4-dichloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, were synthesized and evaluated for their effects on gastrointestinal motility. These compounds demonstrated potential as novel prokinetic agents with reduced side effects derived from other receptor-binding affinities (Sonda et al., 2004).
  • Dopamine Receptor Ligands :

    • Modifications of benzamide derivatives, including those structurally similar to the compound , have been explored for dopamine D(3) receptor affinity. This research highlights the potential of these compounds in developing high-affinity ligands for various receptors, contributing to the understanding of receptor interactions and pharmacological applications (Leopoldo et al., 2002).
  • Anti-Acetylcholinesterase Activity :

    • Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, similar in structure to 2,4-dichloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, has shown significant anti-acetylcholinesterase (anti-AChE) activity. This suggests potential applications in treating conditions like dementia (Sugimoto et al., 1990).
  • Antimicrobial Activity of Pyridine Derivatives :

    • Benzamide derivatives have been evaluated for their antimicrobial activity. Although the specific compound was not directly studied, similar benzamide-based compounds demonstrated modest activity against various bacterial and fungal strains, indicating potential in antimicrobial applications (Patel et al., 2011).

Properties

IUPAC Name

2,4-dichloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2/c1-21-9-8-19-6-4-12(5-7-19)18-15(20)13-3-2-11(16)10-14(13)17/h2-3,10,12H,4-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTFDLJDAZQUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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